Bienvenue dans la boutique en ligne BenchChem!

Lsd1-IN-5

LSD1 inhibition reversible inhibitor mechanism of action

Lsd1-IN-5 (Compound 4e) is a uniquely reversible LSD1/KDM1A inhibitor (biochemical IC50 62.4 nM) built on a gliotoxin-derived 6-heterocyclic carboxylic ester scaffold. Unlike irreversible clinical candidates, it enables temporal LSD1 perturbation and recovery studies. Validated in MGC-803 & HGC-27 gastric cancer models (anti-proliferative IC50 0.29–0.31 μM) with confirmed H3K4me2 elevation. Ideal for SAR exploration, mechanism-of-action studies, and IP-distinct lead optimization campaigns. Secure your research supply now.

Molecular Formula C15H13BrN2O3
Molecular Weight 349.18 g/mol
Cat. No. B12422971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-5
Molecular FormulaC15H13BrN2O3
Molecular Weight349.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=NO)N)C=CC2=CC(=C(C=C2Br)O)O
InChIInChI=1S/C15H13BrN2O3/c16-12-8-14(20)13(19)7-10(12)5-4-9-2-1-3-11(6-9)15(17)18-21/h1-8,19-21H,(H2,17,18)/b5-4+
InChIKeyORMIOBDMECQFGI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lsd1-IN-5: A Reversible LSD1 Inhibitor with Distinct Chemical Scaffold and Cellular Anti-Proliferative Activity


Lsd1-IN-5 (also designated Compound 4e) is a synthetic small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) belonging to the gliotoxin-derived 6-heterocyclic carboxylic ester chemotype [1]. It functions as a reversible inhibitor, in contrast to the irreversible tranylcypromine-derived clinical candidates, with a reported biochemical IC50 of 62.4 nM against recombinant LSD1 [1]. The compound demonstrates cellular target engagement evidenced by increased dimethylation of histone H3 at lysine 4 (H3K4me2) without altering LSD1 protein expression levels [2].

Why Lsd1-IN-5 Cannot Be Interchanged with Clinical-Stage LSD1 Inhibitors


The LSD1 inhibitor class encompasses structurally and mechanistically diverse compounds with critical differences in binding mode (reversible vs. irreversible), chemical scaffold, and functional selectivity profiles. Clinical candidates such as iadademstat (ORY-1001) and GSK2879552 are irreversible, tranylcypromine-derived inhibitors that covalently modify the FAD cofactor [1]. Lsd1-IN-5, by contrast, is a reversible inhibitor built on a gliotoxin-derived scaffold that does not form covalent adducts with the enzyme [2]. These mechanistic and chemotype differences preclude direct substitution in experimental workflows: irreversible inhibitors produce sustained target inhibition even after compound washout, whereas reversible inhibitors enable temporal control and recovery studies. Furthermore, the gliotoxin-derived chemotype of Lsd1-IN-5 has demonstrated cellular anti-proliferative activity in gastric cancer models that may not be recapitulated by tranylcypromine-based scaffolds [2].

Lsd1-IN-5 Quantitative Differentiation Evidence Against LSD1 Inhibitor Comparators


Reversible vs. Irreversible Binding Mechanism: Lsd1-IN-5 Enables Temporal Control Not Achievable with Clinical LSD1 Inhibitors

Lsd1-IN-5 is a reversible inhibitor of LSD1 that binds non-covalently to the enzyme active site, in contrast to the irreversible clinical candidates iadademstat (ORY-1001) and GSK2879552, which are tranylcypromine derivatives that form covalent adducts with the FAD cofactor [1][2]. The reversible nature of Lsd1-IN-5 permits washout recovery experiments and precise temporal modulation of LSD1 activity, whereas irreversible inhibitors produce sustained target suppression that persists after compound removal. This mechanistic distinction is fundamental to experimental design: irreversible inhibition confounds studies requiring acute, transient LSD1 perturbation or examining recovery dynamics.

LSD1 inhibition reversible inhibitor mechanism of action target engagement washout studies

Biochemical LSD1 Inhibitory Potency: Lsd1-IN-5 IC50 = 62.4 nM vs. Clinical Irreversible Inhibitors

In recombinant LSD1 biochemical assays, Lsd1-IN-5 (Compound 4e) exhibits an IC50 value of 62.4 nM [1]. For comparative context, the irreversible clinical candidate iadademstat (ORY-1001) demonstrates an IC50 of <20 nM in biochemical assays, while GSK2879552 exhibits a Ki (apparent) of 1.7 μM [2]. It is critical to note that these potency values were obtained under different assay conditions and reflect distinct binding mechanisms (reversible vs. irreversible covalent), precluding direct numerical comparison. However, the data establish that Lsd1-IN-5 occupies a distinct potency-mechanism space: it provides nanomolar-range reversible inhibition distinct from both the sub-20 nM irreversible inhibition of iadademstat and the micromolar-range irreversible inhibition of GSK2879552.

LSD1 IC50 biochemical assay enzyme inhibition potency comparison

Cellular Anti-Proliferative Activity in Gastric Cancer Models: Lsd1-IN-5 IC50 = 0.29–0.31 μM

Lsd1-IN-5 (Compound 4e) demonstrates potent cellular anti-proliferative activity against human gastric cancer cell lines, with IC50 values of 0.31 μM in MGC-803 cells and 0.29 μM in HGC-27 cells [1]. The compound also exhibits functional cellular activity evidenced by suppression of colony formation, inhibition of cell migration, and induction of apoptosis in a dose-dependent manner in both gastric cancer cell lines [1]. In contrast, the clinical irreversible inhibitor GSK2879552 exhibited more variable cellular activity across a panel of 165 cell lines, inhibiting growth of only 9/28 small cell lung carcinoma (SCLC) lines and 20/29 AML lines with inhibition ranging from 40% to 100% , highlighting context-dependent efficacy. Direct comparator cellular anti-proliferation data for other LSD1 inhibitors in gastric cancer models are not available from the primary literature.

gastric cancer anti-proliferation MGC-803 HGC-27 cellular activity

Chemical Scaffold Differentiation: Gliotoxin-Derived 6-Heterocyclic Carboxylic Ester vs. Tranylcypromine-Derived Clinical Candidates

Lsd1-IN-5 belongs to the gliotoxin-derived 6-heterocyclic carboxylic ester chemotype, a structurally distinct scaffold from the tranylcypromine (PCPA)-based chemotype that characterizes the majority of clinical-stage LSD1 inhibitors including iadademstat (ORY-1001), GSK2879552, bomedemstat (IMG-7289), and seclidemstat (SP-2577) [1][2]. The gliotoxin-derived scaffold represents a novel chemotype for LSD1 inhibition that was first characterized in the 2023 Shan et al. study, with all synthesized derivatives in this series exhibiting IC50 < 100 nM against recombinant LSD1, representing improved potency relative to the parent natural product gliotoxin [2]. This scaffold differentiation may confer distinct binding interactions, physicochemical properties, and off-target profiles compared to the extensively studied tranylcypromine chemotype.

chemical scaffold gliotoxin derivative chemotype structural differentiation SAR

Cellular Target Engagement: Lsd1-IN-5 Increases H3K4me2 Without Altering LSD1 Expression

Lsd1-IN-5 demonstrates cellular target engagement evidenced by increased dimethylation of histone H3 at lysine 4 (H3K4me2), a direct substrate of LSD1 demethylase activity, without altering LSD1 protein expression levels [1]. This pharmacodynamic response confirms functional LSD1 inhibition in cellular contexts. For comparison, clinical LSD1 inhibitors including GSK2879552 and ORY-1001 similarly increase H3K4me2 levels in treated cells as a class-level pharmacodynamic biomarker [2]. Notably, the magnitude of H3K4me2 increase achievable with reversible inhibitors like Lsd1-IN-5 may differ from that of irreversible inhibitors due to distinct target residence times and washout kinetics, though direct quantitative comparison under standardized conditions is not available.

H3K4me2 histone methylation target engagement biomarker cellular pharmacodynamics

Data Limitations: In Vivo Efficacy, Selectivity Profile, and ADME/PK Parameters for Lsd1-IN-5 Are Not Publicly Available

Critical data gaps exist in the public literature for Lsd1-IN-5 that must be acknowledged for procurement and experimental planning. No peer-reviewed reports of in vivo efficacy studies (xenograft tumor growth inhibition, survival analysis) are available. Selectivity profiling against related FAD-dependent enzymes (LSD2, MAO-A, MAO-B) has not been published. ADME/PK parameters including oral bioavailability, metabolic stability, CYP inhibition profile, and hERG liability are absent from the public domain [1][2]. By contrast, clinical-stage LSD1 inhibitors such as iadademstat, GSK2879552, bomedemstat, and seclidemstat have extensive published selectivity data, PK/PD characterization, and clinical trial outcomes [3]. These data limitations position Lsd1-IN-5 as a tool compound suitable for in vitro biochemical and cellular studies rather than in vivo pharmacology applications requiring well-characterized pharmacokinetic and selectivity profiles.

data gap in vivo selectivity pharmacokinetics ADME

Recommended Research Applications for Lsd1-IN-5 Based on Quantitative Differentiation Evidence


In Vitro Washout and Temporal Control Studies Requiring Reversible LSD1 Inhibition

Lsd1-IN-5 is uniquely suited for experiments requiring reversible, non-covalent LSD1 inhibition that can be removed to study recovery dynamics [1]. Unlike irreversible clinical candidates (iadademstat, GSK2879552) that produce sustained target suppression after washout, Lsd1-IN-5 permits acute, transient perturbation of LSD1 activity. This property is essential for studies examining the temporal requirements of LSD1 activity in cellular processes, target engagement duration-response relationships, and reversibility of LSD1-dependent transcriptional programs [2].

Gastric Cancer-Focused LSD1 Pharmacology and Target Validation Studies

Lsd1-IN-5 has demonstrated validated cellular activity in human gastric cancer models (MGC-803 and HGC-27 cells) with sub-micromolar anti-proliferative IC50 values of 0.29–0.31 μM, colony formation suppression, migration inhibition, and apoptosis induction [1]. This cellular validation positions Lsd1-IN-5 as a suitable tool compound for LSD1 target validation and mechanism-of-action studies specifically in gastric cancer contexts, where other LSD1 inhibitors may lack characterized cellular activity profiles [1].

Scaffold-Hopping and Novel Chemotype SAR Exploration in LSD1 Drug Discovery

Lsd1-IN-5 represents a gliotoxin-derived 6-heterocyclic carboxylic ester chemotype that is structurally distinct from the extensively characterized tranylcypromine scaffold underlying most clinical LSD1 inhibitors [1]. This scaffold differentiation makes Lsd1-IN-5 valuable for structure-activity relationship (SAR) studies aimed at exploring alternative LSD1 binding modes, identifying scaffold-specific selectivity profiles, and developing intellectual property-distinct LSD1 inhibitor series [1][2]. The compound serves as a validated starting point for medicinal chemistry optimization campaigns seeking to avoid the known limitations of tranylcypromine derivatives [2].

Biochemical LSD1 Inhibition Studies with Validated Cellular Pharmacodynamic Readout

Lsd1-IN-5 provides a well-characterized tool for LSD1 biochemical studies (IC50 = 62.4 nM) with a validated cellular pharmacodynamic biomarker (H3K4me2 elevation without LSD1 expression changes) [1][2]. This combination of biochemical potency and cellular target engagement confirmation enables researchers to correlate in vitro enzymatic inhibition with cellular functional outcomes. The reversible mechanism permits concentration-response studies without the confounding factor of irreversible covalent modification present in clinical-stage compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lsd1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.